molecular formula C9H18ClNO2 B13485771 {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride

Katalognummer: B13485771
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: QJBJNFDNDWNWGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-Oxa-8-azaspiro[45]decan-3-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as Raney nickel or borane-tetrahydrofuran complex . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-12-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H

InChI-Schlüssel

QJBJNFDNDWNWGA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC(OC2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.